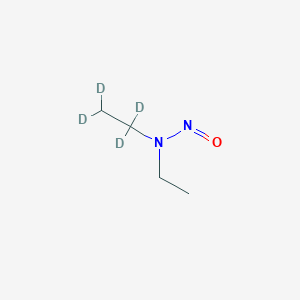

N-Nitrosodiethylamine-d4

描述

N-Nitrosodiethylamine-d4 (NDEA-d4; CAS 1346603-41-5) is a deuterated analog of N-Nitrosodiethylamine (NDEA; CAS 55-18-5), a potent carcinogen classified by the International Agency for Research on Cancer (IARC) . NDEA-d4 is synthesized by substituting four hydrogen atoms with deuterium at the ethyl groups, resulting in the molecular formula C₄H₆D₄N₂O and a molecular weight of 106.16 . This stable isotope-labeled compound serves as a critical reference standard in pharmaceutical quality control (QC), enabling precise quantification of nitrosamine impurities during method development and validation .

准备方法

Base-Catalyzed Hydrogen-Deuterium (H-D) Exchange

Reaction Mechanism and Conditions

The base-catalyzed H-D exchange method leverages deuterium oxide (D₂O) to replace hydrogen atoms in precursor molecules. For NDEA-d4, this approach typically starts with non-deuterated N-Nitrosodiethylamine (NDEA) or its amine precursor, diethylamine. The reaction occurs under alkaline conditions, where hydroxide ions deprotonate the amine, enabling deuterium incorporation at the β-hydrogen positions of the ethyl groups .

Key steps :

-

Precursor preparation : Diethylamine or NDEA is dissolved in a deuterated solvent (e.g., D₂O or deuterated methanol).

-

Catalysis : Sodium deuteroxide (NaOD) or potassium deuteroxide (KOD) is added to facilitate H-D exchange.

-

Equilibration : The mixture is stirred at 25–50°C for 12–48 hours, with multiple cycles of solvent replacement to maximize deuteration .

Isotopic Purity and Yield

Studies report isotopic purity exceeding 95% when using four reaction cycles with NaOD in D₂O . However, this method is limited to precursors with labile hydrogen atoms and may require subsequent purification via distillation or chromatography to remove residual non-deuterated species .

Nitrosation of Deuterated Diethylamine

Synthetic Pathway

The most widely documented method involves nitrosation of deuterated diethylamine (C₂D₅NH₂) using nitrous acid (HNO₂) . This reaction mirrors the synthesis of non-deuterated NDEA but requires stringent control over pH and temperature to prevent decomposition of the nitrosating agent.

Reaction scheme :

2\text{D}5\text{NH}2 + \text{HNO}2 \xrightarrow{\text{HCl, 0–5}^\circ \text{C}} \text{C}2\text{D}5\text{N(NO)C}2\text{D}5 + \text{H}_2\text{O}

Optimization Parameters

-

Temperature : Maintained at 0–5°C to suppress side reactions (e.g., diazotization or oxidation) .

-

Acid concentration : Hydrochloric acid (HCl) at 1–2 M ensures protonation of nitrite to nitrous acid, enhancing nitrosation efficiency .

-

Stoichiometry : A 1:1 molar ratio of diethylamine-d10 to sodium nitrite (NaNO₂) minimizes excess nitrite, which can degrade the product .

Yield and purity :

-

Typical yields range from 70–85% after liquid-liquid extraction (using dichloromethane) and vacuum distillation .

-

Gas chromatography-mass spectrometry (GC-MS) analyses confirm >99% chemical purity and ≥98% deuterium incorporation .

Reductive Deuteration of Nitroso Intermediates

Lithium Aluminum Deuteride (LiAlD₄) Reduction

This method involves reducing nitroso precursors (e.g., N-nitroso-diethanolamine) to deuterated amines, followed by nitrosation. For example:

-

Deuteration : Nitroso-diethanolamine is treated with LiAlD₄ in tetrahydrofuran (THF) at −78°C, replacing hydroxyl groups with deuterium .

-

Nitrosation : The resulting deuterated diethylamine is reacted with HNO₂ under acidic conditions .

Catalytic Deuteration Using Rhodium Complexes

A patent (WO2017045648A1) describes a novel approach using rhodium catalysts (e.g., RhCl₃) in deuterated solvents (D₂O or CD₃OD) . The method selectively deuterates C–H bonds adjacent to nitrogen atoms in tertiary nitro compounds, enabling high regioselectivity.

Conditions :

-

Catalyst loading : 0.5–2 mol% RhCl₃.

-

Solvent : Heavy water or deuterated methanol.

Advantages :

-

Achieves >98% deuterium incorporation at β-positions.

-

Compatible with nitroso, nitro, and cyano functional groups .

Analytical Validation and Quality Control

Purity Assessment

-

High-performance liquid chromatography (HPLC) : Quantifies chemical purity (>99%) using a C18 column and acetonitrile/water mobile phase .

-

Mass spectrometry (MS) : Confirms deuterium content via isotopic patterns (e.g., m/z 106.16 for NDEA-d4 vs. 102.14 for NDEA) .

Regulatory Compliance

The FDA’s Method 521 and EMA guidelines mandate limits for nitrosamine impurities (e.g., NDMA, NDEA) in pharmaceuticals. NDEA-d4 syntheses must demonstrate absence of non-deuterated analogs via GC-MS/MS with a limit of quantification (LOQ) ≤1 ppb .

Comparative Analysis of Methods

| Method | Yield | Isotopic Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| H-D Exchange | 60–70% | 95–98% | Simplicity, low cost | Limited to labile H atoms |

| Nitrosation of Amine-d10 | 70–85% | 98–99% | High scalability | Requires cryogenic conditions |

| Rhodium Catalysis | 80–90% | >98% | Regioselective deuteration | High catalyst cost |

化学反应分析

N-Nitrosodiethylamine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of nitroso derivatives.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Carcinogenicity Studies

N-Nitrosodiethylamine-d4 is widely utilized in carcinogenicity studies due to its ability to induce tumors in various animal models. Research has shown that exposure to this compound leads to the development of tumors in multiple organs, including the liver, lungs, and esophagus. The compound's mechanism involves the formation of DNA adducts, which disrupt normal cellular processes and promote malignancy.

Case Study: Tumor Induction in Rodents

- Objective : To evaluate the tumorigenic potential of this compound.

- Method : Long Evans rat pups were administered this compound via intraperitoneal injection and subsequently exposed to a high-fat diet.

- Results : The study found significant increases in tumor incidence and severity, particularly in hepatic tissues, supporting its role as a hepatocarcinogen .

Toxicological Research

The compound is also employed in toxicological assessments to understand its effects on metabolic pathways and cellular functions. Studies have demonstrated that this compound can interfere with DNA repair mechanisms, leading to increased oxidative stress and cellular damage.

Toxicological Profile

- Target Organs : Main targets include the nasal cavity, trachea, lung, esophagus, and liver .

- Mechanism of Action : this compound induces changes in nuclear enzymes associated with DNA repair/replication, leading to mutagenesis .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for quantifying nitrosamines in various matrices. Its stable isotopic labeling allows for precise measurements in complex biological samples.

Method Development

- Techniques Used : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous detection of multiple nitrosamines including this compound.

- Sensitivity : The method demonstrates low limits of detection (LOD) and quantification (LOQ), making it suitable for regulatory compliance testing .

Epidemiological Studies

This compound is instrumental in epidemiological studies investigating the link between nitrosamines and cancer risk. Researchers utilize this compound to trace exposure levels in populations consuming nitrosamine-rich foods or beverages.

Epidemiological Insights

- Studies have shown associations between dietary intake of nitrosamines and increased cancer risk, particularly gastrointestinal cancers .

- The compound's presence in tobacco smoke and processed foods highlights its relevance in public health research .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Carcinogenicity Studies | Induces tumors in animal models | Increased tumor incidence in liver and lungs |

| Toxicological Research | Assesses metabolic disruption and oxidative stress | Alters DNA repair mechanisms |

| Analytical Chemistry | Serves as an internal standard for quantification | High sensitivity using LC-MS/MS |

| Epidemiological Studies | Investigates links between nitrosamines and cancer risk | Correlation with dietary intake of nitrosamines |

作用机制

The mechanism of action of N-Nitrosodiethylamine-d4 involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can alkylate DNA. This process results in DNA damage, which can lead to mutations and potentially cancer . The primary molecular targets are DNA and various enzymes involved in DNA repair and replication.

相似化合物的比较

Chemical and Physical Properties Comparison

NDEA-d4 and its analogs exhibit distinct structural and physicochemical characteristics (Table 1). Deuteriation minimally alters properties such as boiling point and density but significantly impacts isotopic distribution, enhancing analytical specificity in mass spectrometry .

Table 1. Comparative Chemical and Physical Properties

Toxicity and Carcinogenicity Profiles

NDEA and its analogs are potent carcinogens, with non-deuterated NDEA inducing esophageal and liver tumors in rodents at doses as low as 0.01 ppm . NDMA, a smaller nitrosamine, primarily targets the liver and lungs .

Table 2. Toxicity Profiles

TD₅₀: Dose causing 50% tumor incidence. *AI: Acceptable Intake.

Regulatory Considerations

Regulatory frameworks mandate nitrosamine limits in pharmaceuticals (Table 3). NDEA-d4 aids compliance by enabling detection at parts-per-billion (ppb) levels .

Table 3. Regulatory Limits for Key Nitrosamines

| Agency | NDMA Limit | NDEA Limit | Monitoring Method |

|---|---|---|---|

| FDA | 96 ng/day | 26.5 ng/day | LC-MS/MS with isotopic standards |

| EMA | 96 ng/day | 26.5 ng/day | Same as FDA |

| USP | <0.03 ppm | <0.03 ppm | General Chapter <1469> |

Research Findings and Case Studies

- Inhibition Studies : Diallyl disulfide (garlic-derived) reduced NDEA-induced forestomach tumors in mice by >90%, highlighting natural chemopreventive agents .

- Dose-Response: Chronic NDEA exposure in rats showed linear carcinogenicity at low doses, supporting a non-threshold risk model .

- Analytical Innovations: Deuterated standards like NDEA-d4 improved sensitivity in detecting nitrosamines in sartan drugs, leading to recalls and reformulations .

生物活性

N-Nitrosodiethylamine-d4 (NDEA-d4) is a deuterated form of N-Nitrosodiethylamine (NDEA), a potent carcinogenic compound classified under nitrosamines. This article explores the biological activity of NDEA-d4, focusing on its mechanisms, effects on various biological systems, and implications for health.

NDEA-d4 is a dialkylnitrosoamine primarily found in tobacco smoke, cured meats, and certain alcoholic beverages. Its structure includes two ethyl groups and a nitroso group, which contributes to its reactivity and biological activity. The deuteration in NDEA-d4 allows for specific studies using mass spectrometry to track metabolic pathways and interactions within biological systems.

The biological activity of NDEA-d4 is primarily mediated through its bioactivation by cytochrome P450 enzymes, particularly CYP2E1. This activation leads to the formation of reactive metabolites that can interact with cellular macromolecules, including DNA. Key mechanisms include:

- DNA Adduct Formation : NDEA-d4 is known to form DNA adducts after metabolic activation, leading to mutations that can initiate carcinogenesis. Studies have shown that the extent of DNA damage correlates with the dose of NDEA-d4 administered .

- Oxidative Stress : The metabolites generated from NDEA-d4 can induce oxidative stress, resulting in cellular damage and apoptosis. This oxidative stress is linked to various degenerative diseases, including diabetes and neurodegenerative disorders .

- Tumor Promotion : Evidence suggests that exposure to NDEA-d4 promotes tumor formation in multiple animal models. For instance, studies indicated that administration of NDEA resulted in a high incidence of liver tumors in rats .

1. Carcinogenicity

NDEA-d4 exhibits significant carcinogenic properties across various animal models. Its effects have been documented in several studies:

- Liver Tumors : In Fischer 344 rats, exposure to NDEA resulted in a 100% incidence of hepatocellular carcinomas at high doses . The tumors were linked to both direct DNA damage and alterations in gene expression related to cell cycle regulation.

- Esophageal and Lung Tumors : Case-control studies have shown associations between nitrosamine exposure and increased risks of esophageal and lung cancers .

2. Non-Cancer Effects

Beyond its carcinogenic potential, NDEA-d4 has been implicated in non-cancerous health issues:

- Diabetes : Research indicates that early exposure to nitrosamines like NDEA can exacerbate the effects of high-fat diets, leading to insulin resistance and Type 2 diabetes mellitus (T2DM) .

- Neurodegeneration : Studies have linked nitrosamine exposure with neurodegenerative conditions such as Alzheimer's disease, highlighting the compound's role in cognitive decline through mechanisms involving oxidative stress and inflammation .

Case Study 1: Hepatocarcinogenicity in Rats

In a controlled study, Fischer 344 rats were administered varying doses of NDEA-d4 through drinking water over several weeks. The results demonstrated a clear dose-response relationship for liver tumor development, with higher doses correlating with increased tumor incidence.

| Dose (ppm) | Tumor Incidence (%) | Type of Tumor |

|---|---|---|

| 0 | 0 | None |

| 3900 | 0 | None |

| 7800 | 50 | Hepatocellular |

| 15600 | 100 | Hepatocellular |

| 31250 | 100 | Cholangiocellular |

Case Study 2: Impact on Insulin Resistance

A study involving Long Evans rat pups showed that limited early exposure to nitrosamines like NDEA exacerbated the effects of high-fat diets on insulin resistance and neurodegeneration. Gene expression analysis indicated significant alterations in pathways associated with insulin signaling.

常见问题

Basic Research Questions

Q. What are the optimal storage conditions for N-Nitrosodiethylamine-d4 to ensure long-term stability?

this compound should be stored at -20°C in a tightly sealed container to prevent degradation. Room-temperature transportation is permissible for short durations, but prolonged exposure to heat or moisture should be avoided. Stability is confirmed by regular HPLC purity checks (>95%) and monitoring for color changes or precipitation .

Q. Which analytical methods are recommended to confirm the purity and deuteration level of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection is standard, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Purity thresholds should exceed 95% .

- Deuteration : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy quantifies deuterium incorporation. For example, ESI-MS in positive ion mode can distinguish isotopic patterns, ensuring ≥99 atom% deuterium .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (gloves, lab coats, goggles).

- Avoid inhalation or skin contact (precautionary statements: P261, P262).

- Toxicity data are limited, so treat it as a potential carcinogen, analogous to non-deuterated N-Nitrosodiethylamine (NDEA) .

Advanced Research Questions

Q. How can researchers design a rodent hepatocarcinogenesis study using this compound as a deuterated tracer?

- Dosing : Administer a single intraperitoneal (i.p.) injection (e.g., 10 mg/kg body weight) followed by weekly promoters like carbon tetrachloride (CCl₄) for tumor induction .

- Tracing : Leverage deuterium labeling to track metabolic pathways via LC-MS/MS. Compare metabolite profiles (e.g., ethyl DNA adducts) with non-deuterated NDEA to study isotope effects .

- Endpoints : Monitor liver enzymes (ALT, AST), tumor biomarkers (α-fetoprotein), and oxidative stress markers (TBARS, GSH) .

Q. What steps are required to validate an LC-MS/MS method using this compound as an internal standard for nitrosamine quantification?

- Calibration : Prepare a deuterated standard curve (0.1–100 ng/mL) with matrix-matched samples to account for ion suppression.

- Precision/Accuracy : Achieve ≤15% RSD and 80–120% recovery rates.

- Specificity : Resolve peaks from structurally similar nitrosamines (e.g., NDMA, NDPA) using a UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm) .

- Sensitivity : Confirm a limit of detection (LOD) ≤ 0.01 ppb, per regulatory guidelines for nitrosamine impurities .

Q. How should discrepancies in nitrosamine levels be addressed when comparing GC-MS and LC-MS data?

- Sample Preparation : Ensure consistent extraction (e.g., SPE cartridges for LC-MS vs. liquid-liquid extraction for GC-MS).

- Matrix Effects : Validate with spike-recovery experiments in relevant matrices (e.g., pharmaceuticals, biological fluids).

- Instrument Calibration : Cross-validate using deuterated internal standards (e.g., this compound) to correct for variability .

Q. What regulatory considerations apply when using this compound in drug substance risk assessments?

- Follow ICH M7(R1) guidelines to justify permissible exposure limits (e.g., ≤96 ng/day for NDEA).

- Conduct structure-activity relationship (SAR) studies to assess nitrosamine formation risks from amine precursors under nitrosating conditions (e.g., low pH, nitrite presence) .

- Document analytical method validation per FDA/EMA requirements for ANDA/DMF submissions .

Q. Comparative and Mechanistic Studies

Q. How does the metabolic profile of this compound differ from its non-deuterated counterpart in vivo?

Deuteration slows cytochrome P450-mediated metabolism, altering the formation rate of reactive intermediates (e.g., ethyldiazonium ions). Use tandem MS to quantify deuterium retention in urinary metabolites (e.g., ethyl glucuronide) and compare bioactivation pathways .

Q. What strategies mitigate oxidative stress in this compound-induced carcinogenesis models?

Co-administer antioxidants like melatonin (5 mg/kg/day) or sodium selenite (4 ppm in diet) to reduce lipid peroxidation (TBARS) and restore antioxidant enzymes (SOD, CAT, GPx). Monitor hepatic glutathione (GSH) levels and DNA damage via comet assays .

属性

IUPAC Name |

N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-VEPVEJTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。